molecular formula C12H10N2O4 B10910754 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid

1-benzyl-1H-pyrazole-3,4-dicarboxylic acid

Cat. No.: B10910754
M. Wt: 246.22 g/mol
InChI Key: VOQWTNQELSOFOY-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-3,4-dicarboxylic acid is a pyrazole-based building block designed for research and development applications. As a dicarboxylic acid derivative, it serves as a versatile precursor for the synthesis of various esters and amides, allowing researchers to explore structure-activity relationships in medicinal chemistry. Pyrazole dicarboxylates are recognized as valuable intermediates for creating compounds with diverse biological activities. Related pyrazole dicarboxylate esters have been identified as inhibitors of xanthine oxidase, a key enzyme in purine metabolism, making them compounds of interest in metabolic disorder research . The 1-benzyl substitution can influence the molecular conformation and crystal packing through steric and aromatic interactions, which may affect the compound's physical properties and reactivity . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

1-benzylpyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C12H10N2O4/c15-11(16)9-7-14(13-10(9)12(17)18)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18)

InChI Key

VOQWTNQELSOFOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Benzyl 1h Pyrazole 3,4 Dicarboxylic Acid

Established Synthetic Pathways for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in the synthesis of the target compound. Classical and modern synthetic methods offer various routes to the pyrazole-3,4-dicarboxylate scaffold.

A prevalent and classical method for pyrazole synthesis involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.govchim.itorganic-chemistry.org To achieve the specific 3,4-dicarboxylated substitution pattern, a precursor with appropriately placed carbonyl and carboxylate functionalities is required.

The reaction of a hydrazine with a β-ketoester is a cornerstone of pyrazole synthesis, first established by Knorr in 1883. hilarispublisher.com For the target molecule, a key strategy involves the reaction of benzylhydrazine (B1204620) with a derivative of dioxosuccinic acid, such as diethyl 2,3-dioxosuccinate. This reaction directly assembles the 1-benzyl-1H-pyrazole ring bearing ester groups at the 3 and 4 positions, which can then be hydrolyzed in a subsequent step. Alternatively, an unsubstituted hydrazine can be used to form the 1H-pyrazole-3,4-dicarboxylate ester, which is then benzylated in a later step. nih.gov Another variation involves the cyclization of hydrazone dianions with diethyl oxalate (B1200264) to afford pyrazole-3-carboxylates in good yields. mdpi.com

Hydrazine DerivativeCarbonyl PrecursorResulting IntermediateReference(s)
Hydrazine Hydrate (B1144303)Diethyl 2,3-dioxosuccinateDiethyl 1H-pyrazole-3,4-dicarboxylate nih.gov
BenzylhydrazineDiethyl 2,3-dioxosuccinateDiethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylateN/A
PhenylhydrazineEthyl acetoacetate1-phenyl-3-methyl-5-pyrazolone hilarispublisher.com
HydrazonesDiethyl dioxalatePyrazole-3-carboxylates mdpi.com

More complex, multi-step syntheses provide access to highly functionalized pyrazoles, often with excellent regiocontrol. nih.govbeilstein-journals.org A notable strategy is the 1,3-dipolar cycloaddition reaction. Research has shown that dimethyl 1-aryl-1H-pyrazole-3,4-dicarboxylates can be synthesized through the reaction of 3-arylsydnones with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This reaction proceeds with an entropy-driven loss of carbon dioxide to form the substituted pyrazole core directly. nih.gov

Another multi-step approach involves the in situ generation of the required 1,3-dicarbonyl precursor. For example, a β-ketoester can be acylated to form a 1,3-diketone, which then undergoes cyclization with a hydrazine in a one-pot sequence. beilstein-journals.org These methods offer flexibility in introducing a variety of substituents onto the pyrazole ring. Continuous flow synthesis has also been applied, for instance, in a process starting with a cyclocondensation between 4-nitrophenylhydrazine (B89600) and a 1,3-dicarbonyl compound, followed by downstream reduction and amidation steps. afinitica.com

Introduction of Carboxylic Acid Functionalities at Pyrazole Positions 3 and 4

The introduction of carboxylic acid groups is a critical transformation. This can be achieved either by direct carboxylation of the pyrazole ring or, more commonly, through the chemical modification of precursor functional groups already in place at the C3 and C4 positions.

Direct carboxylation of a C-H bond on the pyrazole ring is a challenging but possible transformation. One documented method involves the use of oxalyl chloride to carboxylate bis(pyrazol-1-yl)alkanes. nih.gov In this reaction, a pyrazole-containing derivative of oxalic acid chloride is believed to form initially, which then converts to a carboxylic acid chloride with the release of carbon monoxide. nih.govresearchgate.net This intermediate acid chloride is subsequently hydrolyzed to yield the carboxylic acid. nih.gov The success of this method can be dependent on the electronic properties of the pyrazole ring, with electron-donating groups favoring the reaction. nih.gov However, for less activated pyrazole systems, this method may have limitations.

A more versatile and widely employed strategy for introducing carboxylic acid functionalities involves the manipulation of precursor groups. This typically involves either the oxidation of aldehydes or alkyl groups or the hydrolysis of ester functionalities. nih.govresearchgate.net

Oxidation of Formyl Groups: Pyrazole-3,4-dicarbaldehydes serve as excellent precursors for dicarboxylic acids. These aldehydes can be synthesized through methods like the Vilsmeier-Haack reaction, which involves treating a hydrazone with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). hilarispublisher.comresearchgate.netsemanticscholar.org The resulting pyrazole carbaldehydes can then be oxidized to the corresponding carboxylic acids using standard oxidizing agents, with care taken to avoid over-oxidation. researchgate.netumich.edu

Hydrolysis of Ester Precursors: The most common route to pyrazole-3,4-dicarboxylic acids is the hydrolysis of the corresponding diesters (e.g., dimethyl or diethyl dicarboxylates). nih.gov This saponification is typically achieved through alkaline hydrolysis, using a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixed solvent system like water and ethanol. nih.govnih.govmdpi.com The diester intermediate is often the direct product of the primary ring-forming cyclocondensation or cycloaddition reaction, making this hydrolysis the final key step in the synthesis of the diacid.

Precursor CompoundReagents & ConditionsProductReference(s)
Diethyl bis(pyrazol-1-yl)methane-4,4'-dicarboxylate1. KOH, H₂O/EtOH, Reflux; 2. HClbis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid nih.gov
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylateNaOH, H₂O/Ethanol1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid nih.gov
(1,3-diaryl-1H-pyrazol-4-yl)methanolFeCl₃·6H₂O, TEMPO1,3-Diaryl-1H-pyrazole-4-carbaldehyde researchgate.net
Diethyl 4-aryl-4H-pyran-3,5-dicarboxylatesNaOH, TEAB, H₂O/Ethanol, 40 °C4-Aryl-4H-pyran-3,5-dicarboxylate monoester mdpi.com

Strategies for N-Alkylation with Benzyl (B1604629) Substituents

The introduction of the benzyl group at the N1 position of the pyrazole ring is a crucial step to obtain the final target molecule. This N-alkylation is typically performed on a pre-formed pyrazole ring, often one that already contains ester groups at the C3 and C4 positions.

The reaction involves the deprotonation of the pyrazole's N-H proton with a base, followed by nucleophilic attack on a benzylating agent. mdpi.com The presence of electron-withdrawing ester groups at positions 3 and 4 increases the acidity of the N-H proton, facilitating its removal. nih.gov

Commonly used reagents and conditions include:

Alkylating Agents: Benzyl bromide and benzyl chloride are the most frequently used electrophiles for this transformation. mdpi.comresearchgate.net Benzyl chloride is sometimes preferred as it is less reactive and can prevent side reactions with strong bases. researchgate.net

Bases: Strong bases like potassium hydroxide (KOH) or milder bases such as potassium carbonate (K₂CO₃) are effective for deprotonating the pyrazole nitrogen. nih.govmdpi.com

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to dissolve the pyrazole salt and facilitate the reaction. nih.govelectronicsandbooks.com

Phase-Transfer Catalysis (PTC): To improve reaction efficiency and yield, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used. researchgate.net PTC allows the reaction to occur between reactants in different phases (e.g., a solid base and a solution of the pyrazole) and can even be performed in the absence of a solvent, offering a greener and more efficient alternative. researchgate.netresearchgate.net

Pyrazole SubstrateBenzylating AgentBase / CatalystSolventConditionsProductReference(s)
PyrazoleBenzyl chlorideKOH / TBABNoneStirringN-benzylpyrazole researchgate.net
Ethyl 4-pyrazolecarboxylateDibromomethaneKOHDMSO80 °Cbis(4-ethoxycarbonylpyrazol-1-yl)methane nih.gov
N-benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃N/AN/AN-benzylated regioisomers mdpi.com
PyrazoleBenzyl bromide(Cs)Al-SBA-15AcetonitrileRoom Temp.N-benzylpyrazole electronicsandbooks.com

Reaction Conditions for Benzylation at the Pyrazole Nitrogen

The introduction of a benzyl group onto a nitrogen atom of the pyrazole ring is a key step that can be accomplished through nucleophilic substitution. A common and effective method involves the deprotonation of the pyrazole nitrogen using a strong base, followed by the addition of a benzyl halide. This creates a stable N-benzyl bond.

The reaction is typically carried out under anhydrous conditions to prevent the quenching of the base and the formation of by-products. The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the pyrazole N-H. The resulting pyrazole anion then acts as a potent nucleophile.

A typical procedure for N-benzylation involves dissolving the pyrazole precursor in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). researchgate.net A strong base is then added, and the mixture is stirred to allow for the formation of the pyrazole anion. Subsequently, benzyl bromide or a similar benzylating agent is introduced, and the reaction proceeds to completion. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. orgsyn.org

Table 1: Typical Reaction Conditions for N-Benzylation of Pyrazole

Parameter Condition Purpose
Reagents Pyrazole precursor, Benzyl halide (e.g., Benzyl bromide) Starting material and source of the benzyl group.
Base Sodium Hydride (NaH) Deprotonates the pyrazole nitrogen to form a nucleophilic anion. researchgate.net
Solvent Anhydrous Tetrahydrofuran (THF) Provides an inert medium for the reaction. researchgate.net
Temperature Room Temperature Sufficient for the reaction to proceed at a reasonable rate. researchgate.net
Atmosphere Inert (e.g., Nitrogen, Argon) Prevents reaction with atmospheric moisture and oxygen.

| Work-up | Quenching with saturated NH₄Cl, extraction with an organic solvent (e.g., EtOAc). researchgate.net | To neutralize excess base and isolate the product. |

Optimization of Synthetic Routes for Yield and Purity Enhancement

One strategic approach involves constructing the N-benzylated pyrazole ring system from acyclic precursors. For instance, the reaction can begin with benzylhydrazine and a suitable 1,3-dicarbonyl compound or its equivalent, which cyclizes to form the desired pyrazole core. orgsyn.org The choice of substituents on the dicarbonyl precursor directly determines the groups at the 3 and 4 positions of the pyrazole ring. This method offers a high degree of regioselectivity.

Another approach involves the modification of a pre-existing pyrazole ring. For example, one could start with a pyrazole-3,4-dicarboxylic acid ester and then perform the N-benzylation as described previously. The ester groups can then be hydrolyzed to yield the final dicarboxylic acid. The purity of the product is significantly enhanced through purification techniques. Recrystallization from a suitable solvent, such as boiling methanol, is a common and effective method to remove impurities and obtain a fine, pure solid product. orgsyn.org

Table 2: Strategies for Synthetic Route Optimization

Optimization Aspect Strategy Advantage
Yield Maximization One-pot, multi-component reactions. Reduces the number of synthetic steps and minimizes material loss during intermediate purification.
Purity Enhancement Stepwise synthesis with intermediate purification; Final recrystallization. orgsyn.org Allows for the removal of impurities at each stage, leading to a higher purity final product.
Regioselectivity Cyclocondensation reactions using specifically chosen precursors (e.g., benzylhydrazine). orgsyn.org Ensures the formation of the desired 1-substituted pyrazole isomer.

| Functional Group Tolerance | Protection/deprotection of reactive functional groups. | Prevents unwanted side reactions and allows for a broader range of chemical transformations. |

Chemical Transformations and Derivative Synthesis of 1 Benzyl 1h Pyrazole 3,4 Dicarboxylic Acid

Functionalization Reactions at the Carboxylic Acid Moieties

The two adjacent carboxylic acid groups at the C3 and C4 positions of the pyrazole (B372694) ring are primary sites for chemical transformation. These acidic moieties can be readily converted into a variety of functional groups, enabling the construction of esters, amides, and more complex derivatives.

The carboxylic acid functionalities of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid are readily converted into esters and amides, which are key intermediates for building molecular diversity. Esterification is typically achieved by reacting the dicarboxylic acid with various alcohols under acidic conditions or, more commonly, by first converting the acid to a more reactive intermediate like an acid chloride. researchgate.netdergipark.org.tr

Amidation follows a similar strategy, where the dicarboxylic acid or its activated form is reacted with primary or secondary amines. mdpi.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For instance, the synthesis of novel pyrazole-dicarboxamides has been explored for their potential as enzyme inhibitors. The conversion of pyrazole carboxylic acids into corresponding amide derivatives is a well-established method for producing compounds with a range of pharmacological activities. mdpi.com

Starting MaterialReagentReaction TypeProduct ClassReference
1-Aryl-1H-pyrazole-3,4-dicarboxylic acidAlcohols (e.g., Methanol, Ethanol)EsterificationDiester dergipark.org.trnih.gov
1-Aryl-1H-pyrazole-3,4-dicarbonyl dichlorideAmines (e.g., Butylamine, Aniline)AmidationDiamide (B1670390) dergipark.org.tr
1-Aryl-1H-pyrazole-3,4-dicarbonyl dichloride2,3-DiaminopyridineAmidation / CyclizationImidazopyridine mdpi.com
1-Aryl-1H-pyrazole-3,4-dicarboxylic acidHydrazine (B178648) Hydrate (B1144303)Amidation / CyclizationDicarbohydrazide nih.gov

This table summarizes common functionalization reactions at the carboxylic acid moieties of pyrazole dicarboxylic acids.

For enhanced reactivity, 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid can be converted into its corresponding dicarbonyl chloride. This transformation is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netdergipark.org.tr The resulting 1-benzyl-1H-pyrazole-3,4-dicarbonyl dichloride is a highly reactive intermediate.

This acid chloride is not typically isolated in bulk but is used in situ for subsequent derivatizations. It serves as a precursor for the synthesis of esters and amides under milder conditions than those required for the parent dicarboxylic acid. researchgate.netmdpi.com For example, the reaction of the acid chloride with various alcohols or amines proceeds efficiently to yield the corresponding diester or diamide derivatives. dergipark.org.trmdpi.com This two-step procedure—conversion to acid chloride followed by nucleophilic acyl substitution—is a cornerstone for synthesizing a vast library of pyrazole derivatives.

Modifications of the Benzyl (B1604629) Substituent and their Research Implications

While the carboxylic acid groups are the most common sites for reaction, the N1-benzyl substituent also offers opportunities for modification, which can significantly impact the molecule's properties.

The introduction of halogen atoms or halogenated groups, such as trifluoromethyl (-CF₃), onto the benzyl ring can profoundly influence the electronic properties and reactivity of the entire molecule. While specific research on the halogenation of the benzyl group in 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid is not extensively detailed in the provided literature, studies on analogous 1-aryl-pyrazole derivatives provide significant insights.

For example, the synthesis of pyrazoles with a 1-(4-(trifluoromethyl)phenyl) substituent has been successfully carried out. dergipark.org.tr The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence on the aromatic ring attached to the N1 position of the pyrazole decreases the electron density of the pyrazole core. This electronic modification can affect the acidity of the C-H bonds on the pyrazole ring and the nucleophilicity of the N2 atom, thereby influencing its behavior in subsequent reactions, such as C-H functionalization. researchgate.net Similarly, the synthesis of compounds like 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid demonstrates that multiple halogen substitutions are synthetically accessible and are pursued to modulate biological activity. bibliomed.org These modifications are crucial in drug design for tuning parameters like metabolic stability and binding affinity. nih.gov

Cyclization Reactions Leading to Fused Pyrazole Systems

The dicarboxylic acid or its derivatives are excellent precursors for constructing fused heterocyclic systems. These cyclization reactions lead to the formation of bicyclic and polycyclic structures, significantly expanding the chemical space accessible from the initial pyrazole scaffold.

One of the most important transformations of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid derivatives is their cyclocondensation with binucleophiles to form fused pyrazole systems.

Pyrazolo[3,4-d]pyridazines: The reaction of the pyrazole dicarboxylic acid or its corresponding diester with hydrazine hydrate is a direct and common method for synthesizing pyrazolo[3,4-d]pyridazine-diones. researchgate.net In this reaction, the hydrazine molecule reacts with both carboxylic acid (or ester) groups to form a six-membered pyridazine (B1198779) ring fused to the pyrazole core. acs.org Research has shown that pyrazole derivatives can be reacted with various substituted hydrazines to yield a range of 2,6-diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones. acs.orgresearchgate.net

Pyrazolo[3,4-b]pyridines: The synthesis of the isomeric pyrazolo[3,4-b]pyridine system typically requires a different synthetic strategy. mdpi.com A prevalent method involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. nih.gov Therefore, to synthesize a pyrazolo[3,4-b]pyridine from 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid, the starting material would first need to be chemically modified to introduce an amino group at the C5 position. Once the requisite 1-benzyl-5-amino-1H-pyrazole intermediate is obtained, it can undergo reaction with various dicarbonyl compounds to construct the fused pyridine (B92270) ring. nih.govresearchgate.net This class of compounds is of significant interest in medicinal chemistry, with numerous derivatives synthesized and evaluated as inhibitors for biological targets like tropomyosin receptor kinases (TRKs). rsc.org

Fused SystemTypical Precursor(s)Key Reaction TypeReference(s)
Pyrazolo[3,4-d]pyridazine Pyrazole-3,4-dicarboxylic acid/ester + HydrazineCyclocondensation researchgate.netdergipark.org.tracs.org
Pyrazolo[3,4-b]pyridine 5-Aminopyrazole + 1,3-Dicarbonyl compoundCyclocondensation mdpi.comnih.govresearchgate.net

This table illustrates the primary synthetic routes to common fused pyrazole systems derived from pyrazole dicarboxylic acid precursors.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization

Application of Advanced Spectroscopic Techniques

Spectroscopy is fundamental to confirming the identity and purity of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental data for 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid is not extensively published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established chemical shift principles. pdx.eduorganicchemistrydata.orgorganicchemistrydata.org

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the benzyl (B1604629) group, the pyrazole (B372694) ring, and the carboxylic acid groups.

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10.0-13.2 ppm. orgchemboulder.com

Aromatic Protons (Benzyl Ring): The five protons on the phenyl moiety of the benzyl group would resonate in the aromatic region, approximately 6.0-8.5 ppm. orgchemboulder.com

Pyrazole Proton (-CH): The lone proton on the pyrazole ring is expected to appear as a singlet in the downfield region. derpharmachemica.com

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl group to the pyrazole ring would likely appear as a singlet. pdx.edu

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons (-COOH): The carbons of the two carboxylic acid groups are expected to be the most downfield signals, typically appearing in the 150-180 ppm range. pdx.edu

Aromatic and Pyrazole Carbons: Carbons within the pyrazole and phenyl rings generally resonate between 100-150 ppm. pdx.eduorganicchemistrydata.org

Methylene Carbon (-CH₂-): The benzylic methylene carbon would appear further upfield. pdx.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.2150 - 180
Aromatic (Phenyl C-H)6.0 - 8.5100 - 150
Pyrazole (C-H)> 7.5100 - 150
Methylene (-CH₂-)~5.0 - 5.5~50 - 60

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. s-a-s.org The key functional groups in 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid are the carboxylic acids, the aromatic ring, and the pyrazole heterocycle.

The spectrum would be characterized by:

O-H Stretching: A very broad and strong absorption band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimers. libretexts.org

C-H Stretching: Absorptions for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while alkane C-H stretches are found just below 3000 cm⁻¹. libretexts.orglibretexts.org

C=O Stretching: A strong, sharp absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid groups. libretexts.orgmdpi.com

C=C and C=N Stretching: In-ring stretching vibrations for the aromatic and pyrazole rings are expected in the 1400-1600 cm⁻¹ region. derpharmachemica.comlibretexts.org

C-O Stretching and O-H Bending: These vibrations are found in the fingerprint region, with C-O stretching typically appearing between 1210-1320 cm⁻¹ and O-H bending around 1400 cm⁻¹. libretexts.org

Interactive Table: Expected IR Absorption Frequencies
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch1690 - 1760Strong
Aromatic/PyrazoleC-H Stretch3000 - 3100Medium
MethyleneC-H Stretch2850 - 3000Medium
Aromatic/PyrazoleC=C, C=N Stretch1400 - 1600Medium-Weak
Carboxylic AcidC-O Stretch1210 - 1320Medium

HRMS is an essential technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid, the molecular formula is C₁₂H₁₀N₂O₄. HRMS would be used to measure the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass to validate the formula with high confidence. organicchemistrydata.org

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. cardiff.ac.uk For pyrazole derivatives, data collection is often performed at low temperatures (e.g., 150 K) to minimize thermal vibrations and obtain a more precise structure. researchgate.net The structure is then solved and refined using specialized software. researchgate.net

While a specific crystal structure for 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid is not available, analysis of the closely related compound, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, provides significant insight. nih.gov This analog crystallizes and its structure reveals key details about the molecular conformation and intermolecular interactions that would be expected to be similar in the benzyl derivative. nih.gov

Interactive Table: Crystallographic Data for the Analog 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid
Parameter Value
Chemical FormulaC₁₁H₈N₂O₄
Crystal System(Data not specified in abstract)
Hydrogen BondingO-H···O, O-H···N, C-H···O

Data derived from studies on a structural analog. nih.govresearchgate.net

The presence of two adjacent carboxylic acid groups on the pyrazole ring creates the potential for intramolecular hydrogen bonding. In such an arrangement, a hydrogen bond can form between the hydroxyl proton of one carboxylic acid group and the carbonyl oxygen of the adjacent group. stackexchange.com

Studies on the analog 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid confirm the presence of an intramolecular O-H···O hydrogen bond. nih.govresearchgate.net This interaction plays a crucial role in stabilizing the molecular conformation, leading to a more planar arrangement of the dicarboxylic acid substituents relative to the pyrazole ring. semanticscholar.org The formation of these internal hydrogen bonds can significantly influence the compound's physical properties and its crystal packing arrangement. semanticscholar.orgosti.gov In addition to intramolecular bonds, the remaining carboxylic acid group is available to form intermolecular hydrogen bonds, linking molecules into larger supramolecular assemblies. nih.govresearchgate.net

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The supramolecular assembly of pyrazole-dicarboxylic acid derivatives is dictated by a variety of directional intermolecular interactions. In analogous compounds, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, a complex hydrogen-bonded framework is a defining feature. nih.gov It is anticipated that 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid would exhibit a similar propensity for forming extensive networks.

The primary interactions governing the crystal packing are expected to be strong hydrogen bonds involving the two carboxylic acid groups. Typically, organic carboxylic acids form centrosymmetric dimers through robust O-H...O hydrogen bonds between the carboxyl groups of two neighboring molecules. nih.gov Beyond this primary dimeric motif, the pyrazole ring's nitrogen atoms and the carboxylic oxygen atoms can act as hydrogen bond acceptors, leading to more complex assemblies.

In the case of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, the supramolecular structure is a three-dimensional framework built from a combination of O-H...O, O-H...N, C-H...O, and C-H...π(arene) hydrogen bonds. nih.gov It is highly probable that 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid would engage in similar interactions:

O-H...N Hydrogen Bonds: The hydroxyl group of a carboxylic acid can interact with one of the nitrogen atoms of the pyrazole ring of an adjacent molecule.

C-H...π Interactions: The benzyl group introduces an additional phenyl ring, which can participate in C-H...π interactions, where a C-H bond from a neighboring molecule is directed towards the electron-rich face of the aromatic ring. nih.govnih.gov

π-π Stacking: The aromatic pyrazole and benzyl rings may also engage in π-π stacking interactions, further stabilizing the crystal structure. These can be either face-to-face or edge-to-face arrangements. nih.gov

The interplay of these varied interactions leads to the formation of a stable, three-dimensional supramolecular assembly. The specific geometry and prevalence of each interaction type would be definitively determined by the full crystal structure analysis.

Interaction TypePotential DonorPotential AcceptorSignificance in Supramolecular Assembly
O-H...OCarboxylic Acid (-COOH)Carboxylic Acid (C=O)Formation of primary dimeric units. nih.govnih.gov
O-H...NCarboxylic Acid (-COOH)Pyrazole Ring NitrogenLinking of molecules into extended chains or sheets. nih.gov
C-H...OBenzyl C-H, Pyrazole C-HCarboxylic Acid (C=O)Stabilization of the three-dimensional network. nih.gov
C-H...πBenzyl C-H, Pyrazole C-HBenzyl Ring (π-system), Pyrazole Ring (π-system)Contribution to crystal packing, particularly involving the benzyl group. nih.govnih.gov
π-π StackingBenzyl/Pyrazole RingBenzyl/Pyrazole RingFurther stabilization through aromatic interactions. nih.gov

Conformational Analysis and Dihedral Angle Determination

Based on studies of similar structures, the pyrazole and the phenyl ring of the benzyl substituent are not expected to be coplanar. For instance, in 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the dihedral angle between the pyrazole ring and the tert-butylbenzyl ring is a significant 77.13 (5)°. nih.gov This substantial twist is indicative of steric hindrance and the energetic preference for a non-planar conformation. A similar significant dihedral angle would be expected between the pyrazole and benzyl rings of the title compound.

Furthermore, the orientation of the carboxylic acid groups relative to the pyrazole ring is another important conformational parameter. These groups may be twisted out of the plane of the pyrazole ring to varying degrees. In 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, the torsion angles involving the carboxylic acid groups are reported, indicating their spatial orientation. nih.gov For example, the C4—C3—C31—O31 torsion angle in a related compound is -178.0 (2)°, demonstrating a nearly planar arrangement of this particular carboxyl group with the pyrazole C3-C4 bond, though other conformations are possible. nih.gov

The specific dihedral angles are a result of minimizing steric strain while maximizing favorable electronic and intermolecular interactions within the crystal lattice.

ParameterDescriptionExpected Observation (based on analogous structures)
Dihedral Angle (Pyrazole Ring / Benzyl Ring)The angle between the mean plane of the pyrazole ring and the mean plane of the phenyl ring of the benzyl group.A significant twist is expected, likely in the range of 60-80°, as seen in similar benzyl-substituted pyrazoles. nih.govnih.gov
Torsion Angles (Carboxylic Acid Groups)Rotation of the C(O)OH groups around the C(pyrazole)-C(carboxyl) bonds.The carboxylic acid groups may exhibit some rotation out of the pyrazole plane to accommodate hydrogen bonding and minimize steric repulsion. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the use of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid in the field of coordination chemistry or for the development of Metal-Organic Frameworks (MOFs).

The provided outline requests detailed information on this specific compound's function as a ligand, the synthesis and characterization of its coordination polymers, its resulting MOF structures, and the luminescence properties of its lanthanide-organic frameworks.

Unfortunately, searches for this exact chemical compound have not yielded any studies related to these topics. While research exists for structurally similar compounds, such as other isomers like 1-benzyl-1H-pyrazole-3,5-dicarboxylic acid or related pyrazole-dicarboxylate derivatives, this information does not apply to the specific molecule . Adhering to the principles of scientific accuracy, findings related to different molecules cannot be attributed to 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Further research would be required to explore the potential of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid as a ligand in the synthesis of coordination polymers and MOFs.

An Article Focusing Solely on the Chemical Compound “1-benzyl-1H-pyrazole-3,4-dicarboxylic acid”

Applications in Advanced Materials Science Research

Utilization as a Building Block for Novel Functional Materials

Pyrazole (B372694) carboxylic acids are recognized as excellent building blocks, or "linkers," for the synthesis of novel functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net These materials are constructed from metal ions or clusters connected by organic ligands, creating porous, crystalline structures with exceptionally high surface areas and tunable properties. researchgate.net

The dicarboxylic acid groups at the 3 and 4 positions of the pyrazole ring can coordinate with metal ions in various modes (e.g., bridging, chelating), while the pyrazole ring itself offers additional coordination sites through its nitrogen atoms. This versatility allows for the designed synthesis of coordination networks with diverse topologies and functionalities. researchgate.netresearchgate.net MOFs constructed from pyrazole-based ligands have been investigated for a wide range of applications, including:

Gas storage and separation

Catalysis

Luminescent sensing

Ion exchange researchgate.net

For instance, different MOF architectures have been successfully prepared using ligands like 1H-pyrazole-4-carboxylic acid, demonstrating their utility in creating attractive porous materials. researchgate.net The presence of the benzyl (B1604629) group in 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid can further influence the resulting material's properties, potentially affecting pore size, stability, and introducing hydrophobicity, which could be tailored for specific applications.

Research on Luminescent and Fluorescent Properties in Pyrazole Derivatives

Coordination polymers and MOFs derived from pyrazole-based ligands often exhibit interesting photoluminescent properties. nih.govmdpi.com The luminescence can originate from the organic ligand itself (ligand-centered), from the metal ion (metal-centered), or from charge transfer between the two. The rigid structure of the pyrazole ring, combined with its conjugated π-system, provides a suitable scaffold for fluorescence. researchgate.net

Research on related systems has shown that:

Coordination polymers based on pyrazoyl-carboxyl bifunctional ligands and metal ions like Cadmium(II) or Europium(III) can display strong luminescence. nih.gov Cadmium-based MOFs have been observed to show blue luminescence, while Europium-based frameworks can exhibit red luminescence due to efficient energy transfer from the organic ligand to the metal ion. nih.gov

Polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid have been shown to possess electrochemical luminescence (ECL) properties. rsc.org

Zinc(II) and Cadmium(II) coordination polymers synthesized with 1H-indazole-6-carboxylic acid (a fused pyrazole-benzene ring system) demonstrate photoluminescent emissions driven by ligand-centered π-π* electronic transitions. mdpi.com

These findings suggest that functional materials incorporating 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid could be developed as novel luminescent sensors, probes, or components for optoelectronic devices. researchgate.netresearchgate.net

Potential in Developing Semiconductors and Organic Light-Emitting Diodes (OLEDs) from Pyrazole Frameworks

The pyrazole scaffold is a key component in various organic electronic materials due to its inherent electron-transporting capabilities and thermal stability. Pyrazole derivatives have been extensively investigated for applications in organic light-emitting diodes (OLEDs), where they can function as emitters, hosts, or charge-transporting materials. researchgate.net The combination of a rigid, conjugated pyrazole system with the strong coordination ability of carboxylic acid groups provides a platform for building metal complexes suitable for optoelectronic devices. researchgate.net

While direct application of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid in OLEDs is not yet widely reported, the foundational properties of the pyrazole ring are promising. Pyrazole-containing materials are known for:

High Hole-Transport Capability : Carbazole derivatives, which share structural similarities with N-substituted pyrazoles, are noted for their high hole mobility, a crucial factor for efficient OLED performance. mdpi.com

Tunable Electronic Properties : The electronic properties of pyrazole derivatives can be fine-tuned through chemical modification, such as the addition of substituents like the benzyl and dicarboxylic acid groups, allowing for the optimization of energy levels for efficient charge injection and transport in OLEDs.

The development of MOFs and coordination polymers from pyrazole dicarboxylic acids could also lead to hybrid organic-inorganic semiconductor materials, combining the processability of organic molecules with the performance of inorganic components.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. The ability of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid to form predictable, self-assembled structures is rooted in its molecular design. The two carboxylic acid groups are potent hydrogen-bond donors and acceptors, while the pyrazole nitrogen atoms can act as hydrogen-bond acceptors.

Studies on the closely related compound, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, provide significant insight into the potential self-assembly behavior. Its crystal structure reveals a complex three-dimensional framework held together by multiple types of hydrogen bonds, including O—H⋯O, O—H⋯N, and C—H⋯O interactions. nih.gov This demonstrates the capacity of such molecules to form intricate and stable supramolecular architectures. nih.gov

The benzyl group in 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid adds another layer of complexity and control. It can participate in weaker, yet structurally significant, C—H⋯π interactions, further directing the assembly process. researchgate.net The interplay of these various non-covalent forces allows the molecules to organize into well-defined one-, two-, or three-dimensional networks. nih.govatlantis-press.com This capacity for controlled self-assembly is fundamental to "crystal engineering," where the goal is to design and synthesize new solid-state materials with desired physical and chemical properties. atlantis-press.com

Data Tables

Table 1: Properties of Related Pyrazole Dicarboxylic Acid Derivatives in Functional Materials

Compound/LigandMetal Ion(s)Resulting MaterialKey Finding/Application
4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acidCd(II), Eu(III)Metal-Organic Frameworks (MOFs)Cd-MOF showed blue luminescence; Eu-MOF showed red luminescence. nih.gov
3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acidZn(II)Coordination PolymerPromising luminescent sensor for detecting Cu2+, Co2+, and Fe3+ ions. rsc.org
1H-indazole-6-carboxylic acidZn(II), Cd(II)Coordination PolymersMaterials exhibit photoluminescence from ligand-centered transitions. mdpi.com
1-phenyl-1H-pyrazole-3,4-dicarboxylic acidN/A (Self-assembly)Hydrogen-bonded frameworkForms a complex 3D supramolecular structure via multiple H-bonds. nih.gov

Table 2: Supramolecular Interactions in Pyrazole Carboxylic Acid Systems

CompoundInteraction Types ObservedSupramolecular Structure
1-phenyl-1H-pyrazole-3,4-dicarboxylic acidO—H⋯O, O—H⋯N, C—H⋯O, C—H⋯πThree-dimensional framework nih.gov
1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazideN—H⋯O, N—H⋯N, N—H⋯π, C—H⋯OThree-dimensional framework nih.gov
5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC—H⋯N, C—H⋯πChain of rings researchgate.netnih.gov

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, including dicarboxylic acids, has traditionally relied on methods such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com While effective, these methods often present challenges related to efficiency, yield, and environmental impact. Future research should prioritize the development of more sustainable and efficient synthetic routes for 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid.

Key areas for investigation include:

Green Chemistry Approaches: The exploration of solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts can significantly reduce the environmental footprint of the synthesis process. The use of water as a solvent in tandem with appropriate catalysts is a promising avenue. nih.gov

Catalytic Systems: Research into novel catalytic systems, such as nano-ZnO, has shown promise in improving the efficiency of pyrazole synthesis. mdpi.com Further investigation into metal-catalyzed and organocatalyzed reactions could lead to higher yields and selectivity under milder reaction conditions.

Synthetic ApproachPotential AdvantagesKey Research Challenge
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced purityOptimization of reaction parameters (temperature, time, power) for specific substrates
Nano-catalysisHigh surface area leading to increased catalytic activity, potential for recyclabilityCatalyst stability, recovery, and prevention of leaching
Multi-component ReactionsIncreased atom economy, reduced waste, simplified proceduresDiscovery of novel reaction pathways and compatible reactant combinations

Application of Advanced Computational Techniques for Rational Design

Computational chemistry offers powerful tools for the rational design of novel derivatives of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid with tailored properties. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.netresearchgate.net

Future computational studies should focus on:

Structure-Property Relationships: Employing DFT and quantitative structure-activity relationship (QSAR) studies to establish clear correlations between the molecular structure of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid derivatives and their chemical, physical, and biological properties.

Reaction Mechanism Elucidation: Using computational modeling to investigate the mechanisms of synthetic reactions, which can aid in the optimization of reaction conditions and the design of more efficient catalysts.

Virtual Screening: Applying molecular docking and virtual screening techniques to identify potential biological targets and predict the binding affinities of new derivatives, thereby accelerating the drug discovery process. researchgate.net

Deeper Elucidation of Complex Biological Interaction Mechanisms

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comnih.govnih.gov However, the precise mechanisms of action are often not fully understood. For instance, certain 1-benzyl-1H-pyrazole derivatives have been identified as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis. nih.gov

Future research should aim for a deeper understanding of these biological interactions through:

Target Identification and Validation: Utilizing chemical proteomics and other advanced techniques to identify the specific cellular targets of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of the compound in complex with its biological targets, providing a molecular basis for its activity.

Systems Biology Approaches: Integrating experimental data with computational models to understand how these compounds affect cellular pathways and networks, offering a more holistic view of their biological effects.

Research AreaTechniqueExpected Outcome
Target DeconvolutionAffinity Chromatography-Mass SpectrometryIdentification of specific protein binding partners.
Structural ElucidationX-ray Co-crystallographyHigh-resolution 3D structure of the ligand-protein complex.
Pathway AnalysisTranscriptomics and MetabolomicsUnderstanding of the global cellular response to the compound.

Expansion of the Compound's Role in Emerging Materials Technologies

The structural features of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid, particularly the presence of carboxylic acid groups and the aromatic pyrazole ring, make it an attractive building block for the construction of advanced materials. Dicarboxylic acids are crucial synthons for creating metal-organic frameworks (MOFs) and hydrogen-bonded networks. mdpi.com

Opportunities for future research in materials science include:

Metal-Organic Frameworks (MOFs): Synthesizing novel MOFs using 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid as an organic linker. These materials could have applications in gas storage, separation, and catalysis.

Coordination Polymers: Exploring the coordination chemistry of this ligand with various metal ions to create polymers with interesting magnetic, optical, or electronic properties.

Functional Polymers: Incorporating the pyrazole dicarboxylic acid monomer into polymers to develop materials with enhanced thermal stability, specific recognition capabilities, or photoresponsive behavior. Research into pyrazole-based oligoamides has already indicated the potential for optoelectronic properties. researchgate.net

Interdisciplinary Research Integrating Chemical Synthesis, Structural Biology, and Materials Engineering

Addressing the unaddressed challenges and fully realizing the potential of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid will require a highly interdisciplinary approach. Future progress will be significantly enhanced by fostering collaborations that bridge the gaps between different scientific disciplines.

An integrated research program would involve:

Chemists developing novel, sustainable synthetic routes and creating libraries of derivatives.

Computational Scientists using modeling to predict properties and guide experimental design.

Biologists and Pharmacologists elucidating the mechanisms of biological activity and evaluating therapeutic potential.

Materials Scientists designing and fabricating new materials with tailored functionalities.

By combining expertise from these diverse fields, the scientific community can accelerate the translation of fundamental research on 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid into practical applications in medicine, technology, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves hydrolysis of ester precursors (e.g., dimethyl or diethyl esters) under basic conditions. For example, refluxing 1-benzyl-1H-pyrazole-3,4-dicarboxylate esters with NaOH in aqueous ethanol, followed by acidification to precipitate the dicarboxylic acid . Optimization requires precise control of temperature, solvent polarity, and reaction time. A factorial design of experiments (DoE) can systematically identify optimal conditions by varying parameters like base concentration and reflux duration .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the benzyl group (δ ~4.5–5.5 ppm for CH2_2) and carboxylic acid protons (broad peaks at δ ~10–13 ppm) .
  • IR : Strong O-H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1680–1720 cm1^{-1}) validate the dicarboxylic acid structure .
  • HPLC/MS : High-resolution mass spectrometry verifies molecular weight, while HPLC with a C18 column and acidic mobile phase ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cyclization or functionalization outcomes during pyrazole derivatization?

  • Methodological Answer : Failed cyclization attempts (e.g., with hydrazine hydrate) may stem from competing side reactions or improper protonation states. Alternative approaches include:

  • Using acetic acid as a solvent to stabilize intermediates during cyclization .
  • Employing computational tools (e.g., quantum chemical calculations) to predict reaction pathways and transition states, as demonstrated by ICReDD’s hybrid computational-experimental framework .
  • Validating intermediates via in-situ FTIR or LC-MS to track reaction progress .

Q. What strategies are recommended for analyzing the compound’s reactivity in electrophilic/nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce halogenation (e.g., Br2_2 in CCl4_4) at the pyrazole ring’s electron-rich positions (C-4 or C-5), monitored by 1^1H NMR shifts .
  • Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF under microwave irradiation to enhance kinetics. TLC with ninhydrin staining can detect amine coupling .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to quantify rate constants for substitution reactions .

Q. How can researchers address discrepancies in bioactivity data across studies involving pyrazole derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

  • Strict Purification : Column chromatography with gradient elution (hexane/ethyl acetate → methanol) to isolate high-purity fractions .
  • Assay Standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across multiple cell lines .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets and identify outliers .

Key Considerations for Advanced Studies

  • Computational Chemistry : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities in derivatives .
  • Toxicity Screening : Prioritize in-vitro models (e.g., hepatic microsomes) to assess metabolic stability before in-vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.